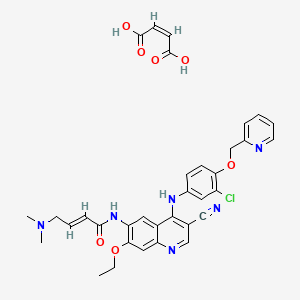

Neratinib Maleate

Description

Properties

IUPAC Name |

(Z)-but-2-enedioic acid;(E)-N-[4-[3-chloro-4-(pyridin-2-ylmethoxy)anilino]-3-cyano-7-ethoxyquinolin-6-yl]-4-(dimethylamino)but-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H29ClN6O3.C4H4O4/c1-4-39-28-16-25-23(15-26(28)36-29(38)9-7-13-37(2)3)30(20(17-32)18-34-25)35-21-10-11-27(24(31)14-21)40-19-22-8-5-6-12-33-22;5-3(6)1-2-4(7)8/h5-12,14-16,18H,4,13,19H2,1-3H3,(H,34,35)(H,36,38);1-2H,(H,5,6)(H,7,8)/b9-7+;2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXZCUHNJXSIJIM-MEBGWEOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)OCC4=CC=CC=N4)Cl)C#N)NC(=O)C=CCN(C)C.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)OCC4=CC=CC=N4)Cl)C#N)NC(=O)/C=C/CN(C)C.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H33ClN6O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801027861 | |

| Record name | Neratinib maleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801027861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

673.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915942-22-2 | |

| Record name | Neratinib maleate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0915942222 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neratinib maleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801027861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-N-(4-(3-chloro-4-(pyrid-2-ylmethoxy)phenylamino)-3-cyano-7-ethoxyquinolin-6-yl)-4-(dimethylamino)but-2-enamide maleate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NERATINIB MALEATE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9RM7XY23ZS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Irreversible pan-HER inhibitor neratinib preclinical data

An In-Depth Technical Guide to the Preclinical Data of Neratinib, an Irreversible Pan-HER Inhibitor

Introduction

Neratinib (formerly HKI-272) is an orally available, potent, irreversible tyrosine kinase inhibitor (TKI) that targets the human epidermal growth factor receptor (HER) family, including HER1 (EGFR), HER2, and HER4.[1][2][3] Unlike reversible inhibitors, neratinib forms a covalent bond with a cysteine residue in the ATP-binding pocket of these receptors, leading to sustained inhibition of their kinase activity.[4][5] This irreversible binding results in the downregulation of downstream signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways, which are crucial for cell proliferation and survival.[1][4] This guide provides a comprehensive overview of the preclinical data for neratinib, focusing on its mechanism of action, efficacy in various models, and the experimental protocols used for its evaluation.

Mechanism of Action and Signaling Pathway Inhibition

Neratinib exerts its anti-tumor effects by irreversibly inhibiting the tyrosine kinase activity of EGFR, HER2, and HER4.[1] This covalent binding prevents receptor autophosphorylation and subsequently blocks the activation of key downstream signaling cascades implicated in tumor growth and progression.[5][6] The primary pathways affected are the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK (MAPK) pathways.[4][5] Inhibition of these pathways leads to cell cycle arrest, primarily at the G1-S phase, and induction of apoptosis.[1][7] Neratinib's mechanism involves the downregulation of cyclin D1 and the induction of the cell cycle inhibitor p27.[4][8]

References

- 1. Profile of neratinib and its potential in the treatment of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanism of Action of Neratinib: An Irreversible Pan-HER Inhibitor in Late-Stage Clinical Development - Conference Correspondent [conference-correspondent.com]

- 3. drugs.com [drugs.com]

- 4. Neratinib in HER-2-positive breast cancer: results to date and clinical usefulness - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanism, safety and efficacy of three tyrosine kinase inhibitors lapatinib, neratinib and pyrotinib in HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Neratinib shows efficacy in the treatment of HER2 amplified carcinosarcoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Neratinib Maleate: A Deep Dive into PI3K/AKT Signaling Pathway Inhibition

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Neratinib maleate, an irreversible pan-HER tyrosine kinase inhibitor, has emerged as a critical therapeutic agent in the management of HER2-positive breast cancer. Its efficacy is intrinsically linked to its ability to potently inhibit the phosphatidylinositol 3-kinase (PI3K)/AKT signaling cascade, a central pathway in cell proliferation, survival, and therapeutic resistance. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning neratinib's inhibition of the PI3K/AKT pathway, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling events and experimental workflows.

Introduction: The PI3K/AKT Pathway in Oncology

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that governs fundamental cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3] Dysregulation of this pathway, often through mutations in genes such as PIK3CA or loss of the tumor suppressor PTEN, is a frequent event in a multitude of cancers, including breast cancer.[4][5][6] Constitutive activation of the PI3K/AKT pathway promotes tumorigenesis and is a well-established mechanism of resistance to various cancer therapies.[7][8]

Neratinib is an irreversible pan-HER tyrosine kinase inhibitor that targets HER1, HER2, and HER4.[9] By binding to the intracellular kinase domains of these receptors, neratinib blocks downstream signaling cascades, most notably the PI3K/AKT and MAPK pathways.[10][11] This direct inhibition of upstream activators makes neratinib a potent modulator of the PI3K/AKT pathway in HER2-driven malignancies.

Mechanism of Action: Neratinib's Impact on PI3K/AKT Signaling

Neratinib exerts its inhibitory effects on the PI3K/AKT pathway primarily through the irreversible inactivation of HER2 and EGFR.[12] This covalent binding prevents receptor dimerization and subsequent autophosphorylation, which are critical first steps in the activation of downstream signaling.[11]

The canonical activation of the PI3K/AKT pathway downstream of HER2 involves the recruitment of the p85 regulatory subunit of PI3K to the phosphorylated receptor, leading to the activation of the p110 catalytic subunit. Activated PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting AKT and PDK1 to the cell membrane, resulting in AKT phosphorylation and activation. Activated AKT then phosphorylates a myriad of downstream substrates, including mTOR, to promote cell survival and proliferation.[5][7]

Neratinib's blockade of HER2 phosphorylation effectively severs this activation cascade at its origin.[13] This leads to a significant reduction in the levels of phosphorylated AKT (p-AKT) and downstream effectors like phosphorylated S6 ribosomal protein (pS6), a marker of mTORC1 activity.[14][15]

Figure 1: Neratinib's inhibition of the PI3K/AKT signaling pathway.

Quantitative Analysis of Neratinib's Inhibitory Potency

The inhibitory activity of neratinib on key components of the PI3K/AKT pathway and cancer cell proliferation has been quantified in numerous preclinical studies. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency.

| Cell Line | Cancer Type | Target | IC50 (nM) | Reference |

| BT474 | HER2+ Breast Cancer | Proliferation | 2.6 | [11] |

| SKBR3 | HER2+ Breast Cancer | Proliferation | 3.2 | [11] |

| MDA-MB-361 | HER2+ Breast Cancer | Proliferation | 5.5 | [9] |

| N87 | HER2+ Gastric Cancer | Proliferation | 8.0 | [12] |

| 3T3/neu | Murine Fibroblast (HER2 transfected) | Proliferation | 2.0 | [11] |

Table 1: Neratinib IC50 Values for Proliferation in HER2-Positive Cancer Cell Lines

| Kinase | IC50 (nM) | Reference |

| EGFR (HER1) | 92 | [12] |

| HER2 | 59 | [12] |

Table 2: Neratinib IC50 Values for HER Family Kinases in Cell-Free Assays

These data highlight neratinib's potent, low nanomolar activity against the proliferation of HER2-overexpressing cancer cells. The direct inhibition of HER2 and EGFR kinases at nanomolar concentrations underscores the primary mechanism through which neratinib disrupts the PI3K/AKT pathway.[12]

Experimental Protocols

To assess the impact of neratinib on the PI3K/AKT signaling pathway, several key experimental methodologies are routinely employed.

Western Blotting for Phosphoprotein Analysis

Western blotting is a fundamental technique to detect and quantify the phosphorylation status of key proteins within the PI3K/AKT pathway.

Protocol:

-

Cell Culture and Treatment: Plate cancer cells (e.g., BT474, SKBR3) at a density of 1x10^6 cells per well in a 6-well plate. Allow cells to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100 nM) for a specified duration (e.g., 2, 6, 24 hours).

-

Cell Lysis: Wash cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate by electrophoresis. Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies specific for total and phosphorylated forms of HER2, AKT (Ser473), and S6 (Ser235/236) overnight at 4°C. Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software.

Figure 2: Standard workflow for Western blot analysis.

Cell Viability Assays

To quantify the cytotoxic and cytostatic effects of neratinib, cell viability assays are essential.

Protocol (MTT Assay):

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

-

Drug Treatment: Treat the cells with a serial dilution of this compound for 72 hours.

-

MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Resistance Mechanisms and Future Directions

Despite the efficacy of neratinib, both intrinsic and acquired resistance can occur.[16][17] Mechanisms of resistance often involve the reactivation of the PI3K/AKT pathway through various means:

-

PIK3CA Mutations: Activating mutations in the PIK3CA gene can render cancer cells less dependent on HER2 signaling for PI3K pathway activation.[10][18]

-

HER3 Upregulation: Increased expression and activation of HER3 can lead to sustained PI3K/AKT signaling, bypassing neratinib's inhibition of HER2.[16][17]

-

Feedback Activation: Inhibition of the PI3K/AKT pathway can sometimes lead to a feedback activation of other receptor tyrosine kinases, which can then reactivate the pathway.[14]

The combination of neratinib with PI3K inhibitors or mTOR inhibitors has shown promise in preclinical models to overcome resistance.[17][19]

Figure 3: Logical relationship of resistance mechanisms to neratinib.

Conclusion

This compound is a potent inhibitor of the PI3K/AKT signaling pathway in HER2-positive cancers. Its irreversible binding to HER2 effectively abrogates the downstream signaling cascade that is critical for tumor cell proliferation and survival. Understanding the intricate details of this inhibitory mechanism, coupled with robust experimental validation, is paramount for the continued development of targeted therapies and for devising strategies to overcome therapeutic resistance. This guide provides a foundational framework for researchers and drug development professionals engaged in the study of neratinib and the broader field of targeted cancer therapy.

References

- 1. The PI3K/AKT/mTOR pathway in breast cancer: targets, trials and biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Comprehensive Analysis of the PI3K/AKT Pathway: Unveiling Key Proteins and Therapeutic Targets for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting PI3K/AKT/mTOR Signaling Pathway in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New insights on PI3K/AKT pathway alterations and clinical outcomes in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Activation of PI3K/AKT/mTOR Pathway Causes Drug Resistance in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. PIK3CA alterations and benefit with neratinib: analysis from the randomized, double-blind, placebo-controlled, phase III ExteNET trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Profile of neratinib and its potential in the treatment of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. aacrjournals.org [aacrjournals.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Mechanisms of neratinib resistance in HER2-mutant metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Evaluation of the HER/PI3K/AKT Family Signaling Network as a Predictive Biomarker of Pathologic Complete Response for Patients With Breast Cancer Treated With Neratinib in the I-SPY 2 TRIAL - PMC [pmc.ncbi.nlm.nih.gov]

- 19. PI3K and MAPK Pathways as Targets for Combination with the Pan-HER Irreversible Inhibitor Neratinib in HER2-Positive Breast Cancer and TNBC by Kinome RNAi Screening - PMC [pmc.ncbi.nlm.nih.gov]

Investigating Neratinib Maleate in Non-Cancer Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neratinib maleate, an irreversible pan-HER tyrosine kinase inhibitor, is well-established in the oncology landscape, particularly for the treatment of HER2-positive breast cancer.[1][2][3] Its mechanism of action in cancer involves the inhibition of epidermal growth factor receptor (EGFR), human epidermal growth factor receptor 2 (HER2), and HER4, thereby blocking downstream signaling pathways like MAPK and PI3K/Akt that drive tumor cell proliferation and survival.[2][4] However, emerging preclinical evidence suggests that the therapeutic potential of this compound may extend beyond oncology. This technical guide consolidates the current, albeit limited, research on the application of this compound in non-cancer models, with a focus on its novel mechanisms of action, quantitative effects, and the experimental frameworks used to elicit these findings. The exploration of this compound in non-cancer indications opens new avenues for drug repurposing and development.[5]

Core Mechanism of Action in Non-Cancer Models

Recent studies have begun to unravel the effects of this compound in non-cancer pathologies, highlighting mechanisms that are distinct from its established role as a pan-HER inhibitor. The primary non-cancer applications investigated to date are in atherosclerosis and osteoarthritis.

Atherosclerosis: An Anti-Inflammatory Role Through ASK1 Inhibition

In the context of cardiovascular disease, this compound has demonstrated a protective effect against atherosclerosis in preclinical models.[6] This atheroprotective effect is attributed to a novel mechanism of action: the direct binding to and inhibition of Apoptosis Signal-regulating Kinase 1 (ASK1).[6] This action is independent of its classical HER2 inhibitory function. The inhibition of ASK1 by neratinib suppresses downstream inflammatory signaling pathways, leading to a reduction in endothelial inflammation, a critical event in the initiation and progression of atherosclerosis.

Below is a diagram illustrating the proposed anti-inflammatory signaling pathway of neratinib in endothelial cells.

Osteoarthritis: Cartilage Protection and Osteoclast Inhibition

In an osteoarthritis model, neratinib has been shown to exert dual protective effects by inhibiting cartilage degradation and osteoclast formation.[7] This is achieved through the inhibition of the MAPK/NF-κB signaling pathways, which are key mediators of inflammation and catabolic processes in chondrocytes and osteoclastogenesis.[7]

The following diagram depicts the inhibitory effect of neratinib on MAPK/NF-κB signaling in the context of osteoarthritis.

Quantitative Data from Non-Cancer Models

The following tables summarize the key quantitative findings from preclinical studies of this compound in non-cancer models.

Table 1: Effects of this compound in an Atherosclerosis Model

| Parameter | Model System | Treatment | Outcome | Reference |

| Plaque Area | Ldlr-/- mice | Neratinib | Decreased | [6] |

| Necrotic Core Size | Ldlr-/- mice | Neratinib | Reduced | [6] |

| Macrophage Infiltration | Ldlr-/- mice | Neratinib | Mitigated | [6] |

| ICAM-1 and VCAM-1 Expression | Human Umbilical Vein Endothelial Cells (HUVECs) stimulated with TNFα, IL-1β, or LPS | Neratinib | Reduced protein levels in a concentration-dependent manner | [6] |

Table 2: Effects of this compound in an Angiogenesis Model

| Parameter | Model System | Treatment Concentrations | Outcome | Reference |

| Vessel Percentage Area | Chick Chorioallantoic Membrane (CAM) | 50, 100, and 200 nM | Significantly inhibited | [8] |

| Average Vessel Length | Chick Chorioallantoic Membrane (CAM) | 50, 100, and 200 nM | Significantly inhibited | [8] |

| VEGF Gene Expression | Chicken Embryo Tissues | Not specified | Downregulated | [8] |

| HUVEC Viability | Human Umbilical Vein Endothelial Cells (HUVECs) | 200 nM | Reduced | [8] |

Table 3: Effects of this compound in an Osteoarthritis Model

| Parameter | Model System | Treatment | Outcome | Reference |

| Cartilage Degradation | In vivo (medial meniscus destruction model) & in vitro (ATDC5 chondrocytes) | Neratinib | Inhibited | [7] |

| Osteoclast Formation | In vivo and in vitro | Neratinib | Inhibited | [7] |

| Inflammatory Markers | ATDC5 chondrocytes stimulated with IL-1β | Neratinib | Reduced | [7] |

| Osteoclast-related Gene Expression | In vitro | Neratinib | Reduced | [7] |

Experimental Protocols

This section provides an overview of the methodologies employed in the key non-cancer studies of this compound. For complete, detailed protocols, readers are encouraged to consult the primary research articles.

Atherosclerosis Studies

In Vivo Mouse Model of Atherosclerosis

-

Animal Model: Ldlr-/- mice, a genetically modified strain prone to developing atherosclerosis.[6]

-

Diet: Mice are typically fed a high-cholesterol or Western-type diet to accelerate plaque formation.

-

Neratinib Administration: The specific dosage and route of administration (e.g., oral gavage) would be detailed in the full study.

-

Analysis:

-

Plaque Analysis: Aortas are excised, stained (e.g., with Oil Red O), and the plaque area is quantified.

-

Histology: Aortic sinus sections are analyzed for necrotic core size and macrophage infiltration (e.g., via immunohistochemistry for macrophage markers).

-

Proteomics: Serum samples may be analyzed using techniques like Olink proteomics to assess changes in inflammation-related cytokines and chemokines.[6]

-

In Vitro Endothelial Inflammation Assay

-

Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) are a standard model for studying endothelial function.[6]

-

Inflammatory Stimulation: HUVECs are treated with pro-inflammatory stimuli such as Tumor Necrosis Factor-alpha (TNFα), Interleukin-1beta (IL-1β), or Lipopolysaccharide (LPS) to induce an inflammatory response.[6]

-

Neratinib Treatment: Cells are pre-treated with varying concentrations of this compound prior to or concurrently with the inflammatory stimulus.

-

Analysis:

-

Gene and Protein Expression: The expression of adhesion molecules like ICAM-1 and VCAM-1 is measured using qPCR and Western blotting, respectively.

-

Monocyte Adhesion Assay: The adhesion of monocytes (e.g., THP-1 cell line) to the endothelial cell monolayer is quantified to assess the functional consequence of reduced adhesion molecule expression.

-

Transcriptome Analysis: RNA sequencing is employed to identify global changes in gene expression in response to neratinib treatment.[6]

-

The following diagram outlines the general workflow for the in vitro endothelial inflammation experiments.

Angiogenesis Studies

Chick Chorioallantoic Membrane (CAM) Assay

-

Model: Fertilized chicken eggs are incubated to allow the development of the CAM, a highly vascularized extraembryonic membrane.

-

Neratinib Application: A carrier (e.g., a gelatin sponge or filter paper disc) soaked with different concentrations of this compound (e.g., 50, 100, 200 nM) is placed on the CAM.[8]

-

Incubation: The eggs are further incubated to allow for an angiogenic response.

-

Analysis:

Osteoarthritis Studies

The specific, detailed protocols for the in vivo and in vitro osteoarthritis models would be available in the full research publication. The general approach would involve:

-

In Vivo Model: Inducing osteoarthritis in an animal model (e.g., through surgical destabilization of a joint) and treating the animals with neratinib. The effects on cartilage integrity and subchondral bone would be assessed histologically.

-

In Vitro Model: Using chondrocyte cell lines (e.g., ATDC5) and stimulating them with IL-1β to mimic an inflammatory environment.[7] The effects of neratinib on inflammatory and catabolic gene and protein expression would be measured. For osteoclastogenesis, bone marrow-derived macrophages would be cultured with RANKL and M-CSF in the presence or absence of neratinib, and osteoclast formation would be quantified.

Conclusion and Future Directions

The investigation of this compound in non-cancer models, though in its nascent stages, has revealed promising therapeutic potential in atherosclerosis and osteoarthritis. The discovery of its ASK1-inhibitory and MAPK/NF-κB-inhibitory activities, independent of its well-known HER2 inhibition, underscores the importance of exploring the off-target effects of established drugs for new therapeutic indications.

For researchers and drug development professionals, these findings present several opportunities:

-

Further Mechanistic Studies: Elucidating the precise molecular interactions between neratinib and ASK1, as well as the full spectrum of downstream signaling events, will be crucial.

-

Exploration of Other Inflammatory and Proliferative Disorders: The anti-inflammatory and anti-proliferative effects of neratinib suggest its potential utility in other non-cancerous conditions characterized by these pathological processes, such as rheumatoid arthritis, pulmonary fibrosis, or diabetic nephropathy.

-

Preclinical and Clinical Development: The promising results in animal models warrant further investigation in more advanced preclinical models and, eventually, well-designed clinical trials to assess the safety and efficacy of this compound in these new indications.

This technical guide serves as a foundational resource for the scientific community to build upon in the exciting endeavor of repurposing this compound for non-cancerous diseases.

References

- 1. Cardiotoxicity of Agents Used in Patients With Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. Neratinib - Wikipedia [en.wikipedia.org]

- 4. This compound | C34H33ClN6O7 | CID 67307512 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. anticancerfund.org [anticancerfund.org]

- 6. Breast Cancer Drug Neratinib Found to Protect Against Atherosclerosis [lifelinecelltech.com]

- 7. Neratinib exerts dual effects on cartilage degradation and osteoclast production in Osteoarthritis by inhibiting the activation of the MAPK/NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Risk and Management of Cardiomyopathy from HER2-Targeted Therapy [decisionpoint.medscape.com]

The In Vivo Pharmacodynamics of Neratinib Maleate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vivo pharmacodynamics of neratinib maleate, a potent, irreversible, pan-HER tyrosine kinase inhibitor. Neratinib plays a crucial role in the treatment of HER2-positive breast cancer and other solid tumors driven by the ErbB family of receptors. This document details the molecular mechanisms, preclinical efficacy in various tumor models, and the experimental protocols utilized to elucidate its in vivo activity.

Introduction to this compound

This compound is an oral, small-molecule inhibitor that targets the human epidermal growth factor receptor (HER) family, including HER1 (EGFR), HER2, and HER4.[1] By covalently binding to the ATP-binding site of these receptors, neratinib irreversibly inhibits their kinase activity, leading to the downregulation of downstream signaling pathways crucial for tumor cell proliferation and survival, such as the MAPK and PI3K/Akt pathways.[2][3] Its irreversible binding provides sustained inhibition of HER signaling, which is a key differentiator from other reversible tyrosine kinase inhibitors.[1]

Mechanism of Action and Signaling Pathways

Neratinib exerts its anti-tumor effects by blocking the autophosphorylation of HER family receptors, thereby inhibiting the activation of downstream signaling cascades.[2][4] This leads to cell cycle arrest, primarily at the G0/G1 phase, and the induction of apoptosis in cancer cells that are dependent on these pathways for their growth and proliferation.[2][5]

Below is a diagram illustrating the signaling pathway targeted by neratinib.

In Vivo Efficacy and Quantitative Data

Neratinib has demonstrated significant anti-tumor activity in a variety of in vivo xenograft models, including those derived from HER2-amplified breast cancer, carcinosarcoma, and lung cancer cell lines.

Tumor Growth Inhibition in Xenograft Models

The following table summarizes the in vivo efficacy of neratinib in different cancer models.

| Tumor Model | Cell Line(s) | Mouse Strain | This compound Dose | Vehicle | Key Findings | Reference(s) |

| HER2-Amplified Carcinosarcoma | SARARK6 | SCID | 40 mg/kg, daily, oral gavage | 0.5% methylcellulose | Significant tumor growth inhibition (p=0.012) and prolonged survival (p=0.0039). | [2][6] |

| HER2-Altered Lung Cancer | H2170, Calu-3, H1781 | Nude | 40 mg/kg, 6 days/week, oral gavage | Not specified | Significant inhibition of tumor growth (p<0.001) and suppression of p-HER2 levels. | [7] |

| HER2-Overexpressing Breast Cancer | BT474 | Not specified | Not specified | Vehicle | Combination with trastuzumab resulted in the greatest tumor inhibition. | [8] |

| EGFR-Amplified Epidermoid Carcinoma | A431 | Athymic (nude) | Not specified | Not specified | Effective in decreasing xenograft tumor growth. | |

| HER2-Overexpressing Ovarian Cancer | SKOV3 | Athymic (nude) | Not specified | Not specified | Effective in decreasing xenograft tumor growth. | [9] |

| HER2-Amplified Epithelial Ovarian Carcinoma | Not specified | Not specified | 40 mg/kg/day, 5 days/week, oral gavage | 0.5% methylcellulose and 0.4% polysorbate 80 in water | Significantly inhibited tumor growth and improved overall survival (p=0.0003). | [10] |

In Vitro Potency (IC50 Values)

The in vitro potency of neratinib provides a basis for its in vivo efficacy. The following table presents the half-maximal inhibitory concentration (IC50) values of neratinib in various cancer cell lines.

| Cell Line | Cancer Type | HER2 Status | IC50 (nM) | Reference(s) |

| SARARK6 & SARARK9 (mean) | Carcinosarcoma | Amplified | 14 | [2][5] |

| Non-HER2-amplified Carcinosarcoma (mean) | Carcinosarcoma | Non-amplified | 164 | [2][5] |

| SKBR3 | Breast Cancer | Overexpressing | 2-3 | [5] |

| BT474 | Breast Cancer | Overexpressing | 2-3 | [5] |

| 3T3/neu | Fibrosarcoma | Overexpressing | 2-3 | [5] |

| A431 | Epidermoid Carcinoma | EGFR-Overexpressing | 81 | [5] |

| HER2/EGFR-negative cell lines (mean) | Various | Negative | ≥690 | [5] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. The following sections outline the typical experimental protocols used in the in vivo assessment of this compound's pharmacodynamics.

Xenograft Tumor Model Establishment

-

Cell Culture: Human cancer cell lines with known HER2 status (e.g., HER2-amplified SARARK6 or BT474) are cultured in appropriate media and conditions.[2][8]

-

Animal Models: Immunocompromised mice, such as SCID (Severe Combined Immunodeficient) or athymic nude mice, are used to prevent rejection of human tumor cells.[2][9]

-

Tumor Cell Implantation: A specific number of cancer cells (e.g., 7.2 million SARARK6 cells) are suspended in a suitable medium and injected subcutaneously into the flank of the mice.[2]

-

Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 0.5 cm in one diameter or ~50 mm³).[2][7] Tumor volume is typically measured twice weekly using calipers and calculated using the formula: (Length x Width²) / 2.[11]

-

Randomization: Once tumors reach the desired size, mice are randomly assigned to treatment and control (vehicle) groups.[2]

Drug Administration

-

Neratinib Formulation: this compound is typically suspended in a vehicle such as 0.5% methylcellulose or a solution of 0.5% methylcellulose and 0.4% polysorbate 80 in water.[2][10]

-

Administration: The drug is administered orally via gavage at a specified dose (e.g., 40 mg/kg) and schedule (e.g., daily or 5-6 days a week).[2][7][10] The control group receives the vehicle alone.

Assessment of Pharmacodynamic Endpoints

-

Tumor Volume Measurement: Tumor dimensions are measured regularly throughout the study to assess the rate of tumor growth inhibition.[2]

-

Survival Analysis: In some studies, mice are monitored for overall survival, with endpoints defined by tumor size limits (e.g., 1 cm³), tumor necrosis, or poor health.[2]

-

Biomarker Analysis: At the end of the study, tumors are excised for biomarker analysis.

-

Deparaffinization and Rehydration: Tumor sections (e.g., 5 µm thick) are deparaffinized in xylene and rehydrated through a series of graded alcohol washes.[1]

-

Antigen Retrieval: Heat-induced epitope retrieval is performed, for example, using a Tris/EDTA buffer.

-

Blocking: Endogenous peroxidase activity is blocked, and non-specific antibody binding is minimized using appropriate blocking solutions.

-

Primary Antibody Incubation: Sections are incubated with a primary antibody specific for p-HER2 (e.g., anti-pHER2, #2243 from Cell Signaling Technology) at a predetermined dilution (e.g., 1:320).[1]

-

Secondary Antibody and Detection: A labeled secondary antibody (e.g., polymer-based detection system) is applied, followed by a chromogen to visualize the antibody binding.

-

Counterstaining and Mounting: Slides are counterstained (e.g., with hematoxylin), dehydrated, and mounted for microscopic examination.

Statistical Analysis

Tumor growth inhibition data is often analyzed by comparing the mean tumor volumes between the treatment and control groups at various time points using statistical tests such as the Student's t-test or ANOVA.[8] Survival data can be analyzed using Kaplan-Meier curves and the log-rank test.[2] A p-value of < 0.05 is typically considered statistically significant.

Overcoming Therapeutic Resistance

An important aspect of neratinib's pharmacodynamic profile is its ability to overcome resistance to other HER2-targeted therapies like trastuzumab.[7][8] Trastuzumab resistance can be mediated by several mechanisms, including the activation of other HER family members. As a pan-HER inhibitor, neratinib can block these alternative signaling pathways, making it effective in both trastuzumab-sensitive and resistant settings.[7][8] In vivo studies have shown that the combination of neratinib and trastuzumab can be more effective than either agent alone, particularly in models of acquired trastuzumab resistance.[7][8]

Conclusion

The in vivo pharmacodynamics of this compound are characterized by its potent and irreversible inhibition of the HER family of receptor tyrosine kinases, leading to significant anti-tumor activity in a range of preclinical cancer models. The robust preclinical data, generated through well-defined experimental protocols, has provided a strong rationale for its clinical development and approval. This technical guide summarizes the key in vivo pharmacodynamic properties of neratinib and provides a framework for the experimental approaches used to evaluate its efficacy. For researchers and drug development professionals, a thorough understanding of these principles is essential for the continued investigation of neratinib and the development of novel combination therapies to further improve patient outcomes.

References

- 1. 2.9. IHC Staining [bio-protocol.org]

- 2. Neratinib shows efficacy in the treatment of HER2 amplified carcinosarcoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nerlynxhcp.com [nerlynxhcp.com]

- 4. Preclinical Characteristics of the Irreversible Pan-HER Kinase Inhibitor Neratinib Compared with Lapatinib: Implications for the Treatment of HER2-Positive and HER2-Mutated Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Neratinib overcomes trastuzumab resistance in HER2 amplified breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. oncotarget.com [oncotarget.com]

- 9. Efficacy of neratinib in the treatment of HER2/neu-amplified epithelial ovarian carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubcompare.ai [pubcompare.ai]

- 11. HER2/neu detection by immunohistochemistry: optimization of in-house protocols - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide: Neratinib Maleate in HER2-Negative Breast Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neratinib maleate, an irreversible pan-HER tyrosine kinase inhibitor, has demonstrated significant preclinical and clinical activity in a subset of HER2-negative breast cancers harboring somatic mutations in the ERBB2 gene (HER2-mutant). While approved for HER2-positive breast cancer, its application in this molecularly defined HER2-negative population represents a promising targeted therapy strategy. This guide provides a comprehensive overview of the mechanism of action, preclinical data, clinical trial results, and experimental methodologies relevant to the investigation of neratinib in HER2-mutant, HER2-negative breast cancer.

Mechanism of Action

Neratinib is a potent, oral, irreversible inhibitor of the tyrosine kinase activity of epidermal growth factor receptor (EGFR/HER1), HER2, and HER4.[1][2] It covalently binds to a cysteine residue in the ATP-binding pocket of these receptors, leading to sustained downregulation of downstream signaling pathways crucial for cell proliferation and survival, namely the phosphoinositide 3-kinase (PI3K)/AKT and mitogen-activated protein kinase (MAPK) pathways.[3][4][5] In the context of HER2-mutant, HER2-negative breast cancer, neratinib's efficacy stems from its ability to inhibit the constitutive activation of the HER2 protein caused by these mutations.[3]

Signaling Pathway of Neratinib in HER2-Mutant Breast Cancer

Caption: Neratinib inhibits mutant HER2, blocking downstream PI3K/AKT and MAPK pathways.

Preclinical Research

In Vitro Studies

Preclinical studies have consistently demonstrated the sensitivity of HER2-mutant breast cancer cell lines to neratinib.

The anti-proliferative effect of neratinib is typically assessed using assays such as the MTT or CellTiter-Glo assay.

Table 1: Neratinib IC50 Values in HER2-Mutant Breast Cancer Cell Lines

| Cell Line | HER2 Mutation | IC50 (nM) | Reference |

| BT474 | L755S | 2-3 | [4] |

| SK-BR-3 | V777L | 2-3 | [4] |

| 3T3/neu | - | 2-3 | [3] |

| A431 | EGFR amplified | 81 | [3] |

| MDA-MB-435 | HER2-negative | >690 | [3] |

| SW620 | HER2-negative | >690 | [3] |

Experimental Protocol: Cell Viability (MTT) Assay

-

Cell Seeding: Plate breast cancer cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a serial dilution of this compound for 72 hours.

-

MTT Addition: Add MTT reagent (0.5 mg/mL final concentration) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the IC50 values using non-linear regression analysis.[6][7]

Western blotting is a key technique to confirm neratinib's mechanism of action by assessing the phosphorylation status of HER2 and its downstream effectors.

Experimental Protocol: Western Blotting

-

Cell Lysis: Treat HER2-mutant breast cancer cells with neratinib for various time points, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Antibody Incubation: Block the membrane and incubate with primary antibodies against pHER2, total HER2, pAKT, total AKT, pERK, and total ERK overnight at 4°C.

-

Secondary Antibody and Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[8][9]

In Vivo Studies

Patient-derived xenograft (PDX) models are instrumental in evaluating the in vivo efficacy of neratinib in a more clinically relevant setting.

Experimental Protocol: HER2-Mutant Patient-Derived Xenograft (PDX) Model

-

Tumor Implantation: Surgically implant fresh tumor fragments from a patient with HER2-mutant breast cancer subcutaneously into immunocompromised mice (e.g., NSG mice).

-

Tumor Growth and Passaging: Monitor tumor growth and passage the tumors to subsequent generations of mice once they reach a specified size to establish a stable PDX line.

-

Treatment Initiation: Once tumors in the experimental cohort reach a palpable size, randomize the mice into treatment and control groups.

-

Drug Administration: Administer this compound orally at a clinically relevant dose (e.g., 20-40 mg/kg) daily. The control group receives a vehicle control.

-

Tumor Monitoring and Endpoint: Measure tumor volume regularly. The primary endpoint is typically tumor growth inhibition or regression.[10]

Clinical Research

The efficacy of neratinib in HER2-mutant, HER2-negative metastatic breast cancer has been primarily investigated in the Phase II SUMMIT and MutHER trials.

SUMMIT Trial (NCT01953926)

The SUMMIT trial is a basket study that evaluated neratinib-based therapies in patients with solid tumors harboring ERBB2 mutations.[4][11][12][13]

Experimental Workflow of the SUMMIT Trial (HER2-mutant Breast Cancer Cohort)

Caption: SUMMIT trial workflow for HER2-mutant, HER2-negative metastatic breast cancer.

Table 2: Efficacy of Neratinib-based Therapy in the SUMMIT Trial (HR+/HER2-negative, HER2-mutant Cohort)

| Treatment Arm | N | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Reference |

| Neratinib + Fulvestrant + Trastuzumab | 57 | 39% | 8.3 months | [12] |

| Fulvestrant + Trastuzumab | 7 | 0% | - | [12] |

| Fulvestrant alone | 7 | 0% | - | [12] |

| Crossover to N+F+T | 10 | Responses observed | - | [11] |

MutHER Trial (NCT01670877)

The MutHER trial was a Phase II study of neratinib alone and in combination with fulvestrant in patients with HER2-mutant, non-amplified metastatic breast cancer.[1]

Table 3: Efficacy of Neratinib-based Therapy in the MutHER Trial

| Cohort | Treatment | N | Clinical Benefit Rate (CBR) | Reference |

| Fulvestrant-treated (ER+) | Neratinib + Fulvestrant | 24 | 38% | [1] |

| Fulvestrant-naïve (ER+) | Neratinib + Fulvestrant | 11 | 30% | [1] |

| ER-negative | Neratinib alone | 5 | 25% | [1] |

Safety and Tolerability

The most common adverse event associated with neratinib is diarrhea.[2][3][4] Prophylactic management with loperamide is crucial.

Table 4: Key Grade 3 Adverse Events in the SUMMIT and MutHER Trials

| Adverse Event | SUMMIT (N+F+T) | MutHER (N+F) | Reference |

| Diarrhea | 45.5% | Not specified | [3] |

| Nausea | Not specified | Not specified | |

| Vomiting | Not specified | Not specified | |

| Fatigue | Not specified | Not specified |

Future Directions

The promising results from the SUMMIT and MutHER trials have established neratinib as a viable therapeutic option for patients with HER2-mutant, HER2-negative metastatic breast cancer. Future research will likely focus on:

-

Combination Strategies: Exploring combinations of neratinib with other targeted agents, such as CDK4/6 inhibitors or PI3K inhibitors, to overcome resistance and enhance efficacy.

-

Biomarker Development: Identifying predictive biomarkers beyond HER2 mutations to better select patients who are most likely to respond to neratinib.

-

Moving into Earlier Lines of Therapy: Investigating the role of neratinib in the adjuvant or neoadjuvant setting for patients with early-stage HER2-mutant, HER2-negative breast cancer.

Conclusion

This compound represents a significant advancement in the personalized treatment of breast cancer. Its efficacy in the HER2-mutant, HER2-negative subgroup underscores the importance of comprehensive genomic profiling to identify actionable mutations. The data and protocols outlined in this guide provide a solid foundation for further research and development of neratinib in this specific patient population.

References

- 1. The Phase II MutHER Study of Neratinib Alone and in Combination with Fulvestrant in HER2-Mutated, Non-amplified Metastatic Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phase II Study of Neratinib in Older Adults with HER2 Amplified or HER2/3 Mutated Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Puma Biotechnology, Inc. - Puma Biotechnology Presents Updates from the SUMMIT Trial at the 2021 SABCS Annual Meeting [investor.pumabiotechnology.com]

- 4. Results of SUMMIT basket trial evaluating neratinib in HER2/3 cancers - ecancer [ecancer.org]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Naringenin has a chemoprotective effect in MDA-MB-231 breast cancer cells via inhibition of caspase-3 and −9 activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. broadpharm.com [broadpharm.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Patient-derived xenograft models of breast cancer and their predictive power - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ascopubs.org [ascopubs.org]

- 12. Neratinib + fulvestrant + trastuzumab for HR-positive, HER2-negative, HER2-mutant metastatic breast cancer: outcomes and biomarker analysis from the SUMMIT trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ClinicalTrials.gov [clinicaltrials.gov]

Neratinib Maleate: A Technical Guide to its Preclinical Activity in Brain Metastases Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brain metastases represent a significant clinical challenge in the management of various cancers, particularly in patients with HER2-positive breast cancer and EGFR-mutant non-small cell lung cancer (NSCLC). The blood-brain barrier (BBB) effectively restricts the entry of many systemic therapies into the central nervous system (CNS), creating a sanctuary site for tumor growth. Neratinib, an irreversible pan-HER tyrosine kinase inhibitor (TKI), has demonstrated potential in overcoming this barrier and exerting anti-tumor activity against intracranial lesions. This technical guide provides a comprehensive overview of the preclinical evidence supporting the activity of neratinib maleate in various brain metastases models, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Mechanism of Action

Neratinib is a potent, irreversible, small-molecule inhibitor of the human epidermal growth factor receptor (HER) family of tyrosine kinases, including HER1 (EGFR), HER2, and HER4.[1] It covalently binds to a cysteine residue in the ATP-binding pocket of these receptors, leading to sustained inhibition of their kinase activity.[1] This irreversible binding prevents receptor autophosphorylation and downstream signaling through critical pathways such as the PI3K/Akt and MAPK pathways, which are key drivers of cell proliferation, survival, and differentiation.[2] In the context of brain metastases, neratinib's ability to cross the blood-brain barrier and engage its targets within the CNS is a critical aspect of its therapeutic potential.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies evaluating the activity of neratinib in brain metastases models.

Table 1: In Vitro Activity of Neratinib in Cancer Cell Lines Relevant to Brain Metastases

| Cell Line | Cancer Type | Key Molecular Features | Neratinib IC50 (nM) | Reference |

| SK-BR-3 | Breast Cancer | HER2-overexpressing | 7.2 | [3] |

| BT474 | Breast Cancer | HER2-overexpressing | 2-3 | [Selleck Chemicals Data] |

| MDA-MB-361 | Breast Cancer | HER2-overexpressing | Not specified | [4] |

| TBCP-1 | Murine Breast Cancer | HER2-positive | 117 | [3] |

| A431 | Epidermoid Carcinoma | EGFR-dependent | 81 | [Selleck Chemicals Data] |

Table 2: In Vivo Efficacy of Neratinib in Brain Metastases Xenograft and Syngeneic Models

| Model Type | Cancer Type | Treatment | Key Efficacy Readout | Result | Reference |

| Syngeneic (TBCP-1 cells) | HER2+ Breast Cancer | Neratinib (60 mg/kg) | Median Survival | Significantly prolonged vs. vehicle | [5] |

| Syngeneic (TBCP-1 cells) | HER2+ Breast Cancer | Neratinib (60 mg/kg) | Incidence of Brain Metastases | Reduced vs. vehicle | [5] |

| Patient-Derived Xenograft (PDX) | HER2+ Breast Cancer | Neratinib + T-DM1 | Tumor Growth | Significantly reduced vs. single agents |

Table 3: Pharmacokinetic Properties of Neratinib Relevant to CNS Activity

| Parameter | Value | Model System | Reference |

| Unbound Brain Concentration (Css,ave,br) | 0.68 nmol/L (predicted) | PBPK model in humans | [1][6][7] |

| Brain-to-Plasma Ratio | Not explicitly stated in preclinical models | Various | |

| Blood-Brain Barrier Permeability | Demonstrated to cross in vitro co-culture models | In vitro BBB model | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the preclinical evaluation of neratinib in brain metastases models.

Intracranial Xenograft Model for HER2+ Breast Cancer Brain Metastases

This protocol describes the establishment of an intracranial tumor model to evaluate the efficacy of neratinib against HER2-positive breast cancer brain metastases.

Cell Culture:

-

HER2-overexpressing breast cancer cells (e.g., SK-BR-3, BT474) are cultured in appropriate media (e.g., McCoy's 5A for SK-BR-3, RPMI-1640 for BT474) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

For in vivo imaging, cells are transduced with a lentiviral vector expressing a luciferase reporter gene.

Animal Model:

-

Female athymic nude mice (6-8 weeks old) are used.

-

Mice are anesthetized using an appropriate anesthetic (e.g., isoflurane, ketamine/xylazine cocktail).

-

The mouse is placed in a stereotactic frame. A small burr hole is drilled in the skull at specific coordinates relative to the bregma to target the desired brain region (e.g., striatum).

-

A suspension of 1 x 10^5 to 5 x 10^5 tumor cells in 2-5 µL of sterile PBS is slowly injected into the brain parenchyma using a Hamilton syringe.

-

The burr hole is sealed with bone wax, and the scalp incision is closed with sutures or surgical clips.

-

Mice are monitored for recovery and for the development of neurological signs.

Neratinib Treatment and Efficacy Evaluation:

-

Once tumors are established (detectable by bioluminescence imaging), mice are randomized into treatment and control groups.

-

Neratinib is formulated in an appropriate vehicle (e.g., 0.5% methylcellulose, 0.2% Tween 80 in water) and administered daily by oral gavage at a dose of 60 mg/kg.[5]

-

The control group receives the vehicle alone.

-

Tumor growth is monitored weekly using bioluminescence imaging. Mice are injected intraperitoneally with D-luciferin, and the resulting light emission from the brain is quantified using an in vivo imaging system.

-

Animal survival is monitored daily, and the experiment is terminated when mice exhibit predefined humane endpoints (e.g., significant weight loss, severe neurological symptoms).

-

Survival data is plotted using Kaplan-Meier curves and analyzed using the log-rank test.[5]

In Vitro Blood-Brain Barrier Co-culture Model

This protocol outlines an in vitro model to assess the ability of neratinib to cross the blood-brain barrier.[4]

Cell Culture:

-

Human brain microvascular endothelial cells (HBMECs) are cultured on the apical side of a Transwell insert with a porous membrane (e.g., 0.4 µm pore size).

-

Human astrocytes are cultured on the basolateral side of the Transwell insert.

-

The co-culture is maintained in endothelial cell growth medium.

Barrier Integrity Assessment:

-

The integrity of the endothelial monolayer is assessed by measuring the transendothelial electrical resistance (TEER) using a voltmeter.

-

The permeability of the barrier is also evaluated by measuring the passage of a fluorescently labeled tracer molecule (e.g., FITC-dextran) from the apical to the basolateral chamber.

Neratinib Permeability Assay:

-

Once a tight barrier is formed (high TEER and low tracer permeability), neratinib is added to the apical chamber at a clinically relevant concentration.

-

At various time points, samples are collected from the basolateral chamber.

-

The concentration of neratinib in the basolateral samples is quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

-

The apparent permeability coefficient (Papp) is calculated to quantify the rate of neratinib transport across the in vitro BBB.

Western Blot Analysis of Downstream Signaling

This protocol details the procedure for assessing the effect of neratinib on HER2 and EGFR downstream signaling pathways in brain metastatic cells.[3][8]

Cell Lysis and Protein Quantification:

-

Brain metastasis-derived cancer cells are treated with neratinib at various concentrations for a specified duration.

-

Cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

SDS-PAGE and Western Blotting:

-

Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

The membrane is incubated overnight at 4°C with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., p-HER2, HER2, p-EGFR, EGFR, p-Akt, Akt, p-ERK, ERK).

-

The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.

-

The intensity of the bands is quantified using densitometry software.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways targeted by neratinib and a typical experimental workflow for preclinical evaluation.

Caption: Neratinib's inhibition of HER2/EGFR signaling pathways.

Caption: Preclinical evaluation workflow for neratinib in brain metastases.

Conclusion

The preclinical data strongly support the activity of this compound in models of brain metastases, particularly in HER2-positive breast cancer. Its ability to inhibit key oncogenic signaling pathways, coupled with its capacity to penetrate the blood-brain barrier, provides a solid rationale for its clinical investigation in patients with CNS malignancies. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to advance novel therapies for this challenging disease. Further preclinical studies are warranted to explore neratinib's activity in other brain metastatic contexts, such as EGFR-mutant NSCLC, and to identify potential combination strategies to enhance its efficacy.

References

- 1. Patient-derived models of brain metastases recapitulate human disseminated disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cancertreatmentjournal.com [cancertreatmentjournal.com]

- 3. Neoadjuvant neratinib promotes ferroptosis and inhibits brain metastasis in a novel syngeneic model of spontaneous HER2+ve breast cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. cancernetwork.com [cancernetwork.com]

- 8. Synergistic Effects of Neratinib in Combination With Palbociclib or Miransertib in Brain Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

Neratinib Maleate Off-Target Activity: A Technical Assessment for Drug Development Professionals

An In-depth Guide to the Kinase Selectivity Profile and Cellular Effects of Neratinib

Executive Summary

Neratinib maleate, an irreversible pan-HER tyrosine kinase inhibitor, is a critical therapeutic agent in the management of HER2-positive breast cancer. While its potent inhibition of HER family kinases (EGFR/HER1, HER2, and HER4) is well-established, a comprehensive understanding of its off-target activities is paramount for predicting potential polypharmacology, understanding adverse event profiles, and exploring novel therapeutic applications. This technical guide provides a detailed assessment of this compound's off-target activity, presenting quantitative data from large-scale kinome profiling, detailed experimental methodologies for key assays, and visual representations of affected signaling pathways. This document is intended for researchers, scientists, and drug development professionals to support informed decision-making in both preclinical and clinical research.

Introduction

Neratinib is an oral, irreversible, small-molecule tyrosine kinase inhibitor (TKI) that covalently binds to a conserved cysteine residue in the ATP-binding pocket of EGFR (Cys797), HER2 (Cys805), and HER4 (Cys773).[1] This irreversible binding leads to sustained inhibition of receptor autophosphorylation and downstream signaling pathways, primarily the PI3K/Akt and MAPK pathways, thereby inhibiting the proliferation of HER2-overexpressing cancer cells.[2] While highly potent against its intended targets, like many TKIs, neratinib exhibits a degree of promiscuity, interacting with a range of other kinases. This off-target activity can contribute to both its therapeutic efficacy and its adverse effect profile, most notably severe diarrhea, which is a common dose-limiting toxicity.[3] A thorough characterization of these off-target interactions is essential for a complete understanding of neratinib's biological effects.

Quantitative Assessment of Off-Target Kinase Activity

To provide a comprehensive overview of neratinib's selectivity, this section summarizes data from large-scale kinase profiling studies, primarily KINOMEscan™ assays. This technology quantifies the binding of a compound to a large panel of kinases, providing dissociation constants (Kd) or percentage of control values as a measure of binding affinity.

On-Target and Primary Off-Target Kinase Inhibition

Neratinib demonstrates high potency against its intended HER family targets. In addition to these, it exhibits activity against a limited number of other kinases at nanomolar to low micromolar concentrations.

| Kinase Target | Assay Type | IC50 / Kd (nM) | Reference |

| HER2 (ERBB2) | Cell-free | 59 | [4] |

| EGFR (HER1) | Cell-free | 92 | [4] |

| HER4 (ERBB4) | Cell-free | 19 | [5] |

| MST1 | Cell-free | 37.7 | |

| KDR (VEGFR2) | Cell-free | 800 | [4] |

| Src | Cell-free | 1400 | [4] |

Table 1: Summary of Neratinib's Potency Against On-Target and Key Off-Target Kinases.

Comprehensive Kinome Scan Profiling

A broader assessment of neratinib's selectivity was conducted by Davis et al. (2011) using a KINOMEscan™ panel of 442 kinases. The results indicate that neratinib is a relatively selective kinase inhibitor, but does interact with several off-target kinases with varying affinities. The following table presents a selection of off-target kinases with significant binding affinities (Kd < 3 µM). For a complete dataset, refer to the supplementary materials of the cited publication.

| Kinase | Gene Symbol | Kd (nM) |

| MARK1 | MARK1 | 160 |

| MAP4K5 | MAP4K5 | 230 |

| STK10 | STK10 | 300 |

| GAK | GAK | 330 |

| MAP2K5 | MAP2K5 | 400 |

| TNK1 | TNK1 | 420 |

| SLK | SLK | 520 |

| TNK2 | TNK2 | 530 |

| MAP4K2 | MAP4K2 | 600 |

| MEK5 | MAP2K5 | 640 |

| LRRK2 | LRRK2 | 790 |

| AAK1 | AAK1 | 800 |

| MYO3A | MYO3A | 900 |

| CLK2 | CLK2 | 1100 |

| CLK3 | CLK3 | 1200 |

| FLT3 | FLT3 | 1300 |

| STK33 | STK33 | 1500 |

| PHKG2 | PHKG2 | 1600 |

| PIP5K1A | PIP5K1A | 1700 |

| MAP3K1 | MAP3K1 | 1800 |

| PLK4 | PLK4 | 2000 |

| DDR1 | DDR1 | 2100 |

| EPHA5 | EPHA5 | 2200 |

| EPHA6 | EPHA6 | 2400 |

| EPHB1 | EPHB1 | 2500 |

| EPHB2 | EPHB2 | 2600 |

| EPHB3 | EPHB3 | 2800 |

| EPHB4 | EPHB4 | 2900 |

| FAK | PTK2 | 3000 |

Table 2: Selected Off-Target Kinase Interactions of Neratinib (Kd < 3 µM) from KINOMEscan™ Profiling. Data extrapolated from Davis et al., Nature Biotechnology 2011.

It is important to note that several serine/threonine kinases, including Akt, CDK1, CDK2, CDK4, and c-RAF, as well as the tyrosine kinase c-Met, have been shown to be not significantly inhibited by neratinib.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the on-target and off-target activity of neratinib.

KINOMEscan™ Competition Binding Assay

Principle: This assay measures the binding affinity of a test compound (neratinib) to a panel of DNA-tagged kinases. The assay is based on competition between the test compound and an immobilized, active-site directed ligand for binding to the kinase. The amount of kinase bound to the immobilized ligand is quantified using qPCR of the attached DNA tag. A lower amount of bound kinase in the presence of the test compound indicates a higher binding affinity.

Protocol:

-

Kinase Preparation: A panel of human kinases is expressed as fusions with a unique DNA tag.

-

Ligand Immobilization: A proprietary, broadly active kinase inhibitor is immobilized on a solid support (e.g., beads).

-

Competition Assay: The DNA-tagged kinase is incubated with the immobilized ligand and the test compound (neratinib) at various concentrations.

-

Washing: Unbound kinase and test compound are washed away.

-

Quantification: The amount of kinase remaining bound to the solid support is quantified by qPCR using primers specific for the DNA tag.

-

Data Analysis: The amount of kinase captured is compared to a DMSO control. The dissociation constant (Kd) is calculated by fitting the concentration-response data to a standard binding isotherm model.

Cellular Thermal Shift Assay (CETSA®)

Principle: CETSA® assesses target engagement in a cellular environment by measuring the thermal stability of a target protein. Ligand binding typically stabilizes the protein, leading to a higher melting temperature.

Protocol:

-

Cell Culture and Treatment: Culture cells of interest to ~80% confluency. Treat cells with various concentrations of neratinib or vehicle control (DMSO) for a specified time (e.g., 1-2 hours) at 37°C.

-

Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling to room temperature for 3 minutes.

-

Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).

-

Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the precipitated proteins.

-

Protein Quantification: Carefully collect the supernatant containing the soluble proteins. Determine the protein concentration of the soluble fraction.

-

Analysis: Analyze the amount of the target protein in the soluble fraction by Western blot or other quantitative protein detection methods.

-

Data Interpretation: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of neratinib indicates target engagement.

Western Blot Analysis of Downstream Signaling

Principle: This technique is used to detect and quantify the phosphorylation status of key proteins in signaling pathways downstream of HER2 and potential off-targets, thereby assessing the functional consequences of kinase inhibition.

Protocol:

-

Cell Lysis: Treat cells with neratinib at various concentrations and time points. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature the protein lysates and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-HER2, HER2, p-Akt, Akt, p-ERK, ERK).

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Densitometry Analysis: Quantify the band intensities using image analysis software and normalize the phosphorylated protein levels to the total protein levels.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate key concepts related to neratinib's mechanism of action and the experimental workflows described.

Caption: Neratinib's primary mechanism of action and potential off-target effects.

Caption: Workflow of the KINOMEscan™ competition binding assay.

Caption: Workflow of the Cellular Thermal Shift Assay (CETSA®).

Conclusion and Future Directions

This technical guide provides a comprehensive overview of the off-target activity of this compound, supported by quantitative data and detailed experimental protocols. The kinome profiling data reveals that while neratinib is a potent pan-HER inhibitor, it also interacts with a range of other kinases, which may contribute to its overall clinical profile. The provided methodologies for KINOMEscan™, CETSA®, and Western blotting offer a robust framework for further investigation of neratinib's off-target effects and for the characterization of novel kinase inhibitors.

Future research should focus on elucidating the clinical relevance of the identified off-target interactions. Understanding how the inhibition of kinases such as MST1, MAP4K5, and others contributes to both the therapeutic and adverse effects of neratinib could lead to the development of more selective inhibitors with improved safety profiles or the rational design of combination therapies that exploit this polypharmacology. Furthermore, the application of the described experimental workflows will be crucial in the preclinical assessment of next-generation HER2-targeted therapies.

References

- 1. Profile of neratinib and its potential in the treatment of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Neratinib - Wikipedia [en.wikipedia.org]

- 4. selleckchem.com [selleckchem.com]

- 5. Preclinical Characteristics of the Irreversible Pan-HER Kinase Inhibitor Neratinib Compared with Lapatinib: Implications for the Treatment of HER2-Positive and HER2-Mutated Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Neratinib Maleate In Vitro Cell Proliferation Assay

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for assessing the anti-proliferative effects of Neratinib Maleate on cancer cell lines in vitro. This compound is an irreversible pan-HER tyrosine kinase inhibitor that targets epidermal growth factor receptor (EGFR/HER1), human epidermal growth factor receptor 2 (HER2), and HER4.[1][2][3] By inhibiting these receptors, Neratinib blocks downstream signaling pathways, such as the MAPK and PI3K/Akt pathways, which are crucial for cell proliferation and survival.[1][2][3][4]

Data Presentation

The inhibitory effects of this compound on the proliferation of various cancer cell lines are summarized in the table below. The half-maximal inhibitory concentration (IC50) values represent the concentration of this compound required to inhibit cell proliferation by 50%.

| Cell Line | Cancer Type | IC50 (nM) | Assay Type | Reference |

| SK-Br-3 | Breast Cancer (HER2+) | 2 | Sulforhodamine B (SRB) | [5][6][7] |

| BT474 | Breast Cancer (HER2+) | 2-3 | SRB / Not Specified | [5][6][7][8] |

| 3T3/neu | Fibrosarcoma (HER2 transfected) | 3 | SRB | [6][7][8] |

| A431 | Epidermoid Carcinoma (EGFR+) | 81 | SRB | [5][6][7][8] |

| MDA-MB-175 | Breast Cancer (Luminal) | < 1 | Not Specified | [9] |

| UACC-732 | Breast Cancer (HER2+) | 650 | Not Specified | [9] |

| HCC1569 | Breast Cancer (HER2+) | < 5 | Growth Inhibition Assay | [5] |

| EFM-192A | Breast Cancer (HER2+) | < 5 | Growth Inhibition Assay | [5] |

| H2170 | Lung Cancer (HER2 amplified) | Not Specified | Not Specified | [10] |

| Calu-3 | Lung Cancer (HER2 amplified) | Not Specified | Not Specified | [10] |

| H1781 | Lung Cancer (HER2 mutant) | Not Specified | Not Specified | [10] |

| SARARK6 | Carcinosarcoma (HER2 amplified) | 14 ± 4 | Flow Cytometry | [11] |

| SARARK9 | Carcinosarcoma (HER2 amplified) | 14 ± 4 | Flow Cytometry | [11] |

| HL-60 | Acute Myeloid Leukemia | Not Specified | CCK-8 | [12] |

Experimental Protocols

A common method to assess cell proliferation is the MTS assay, which measures the metabolic activity of viable cells. The following is a detailed protocol for determining the anti-proliferative effects of this compound using an MTS-based assay.

Materials

-

Cancer cell lines of interest (e.g., SK-Br-3, BT474)

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

This compound (powder)

-

Dimethyl sulfoxide (DMSO), sterile

-

Phosphate-buffered saline (PBS), sterile

-

Trypsin-EDTA

-

96-well clear flat-bottom cell culture plates

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Multi-channel pipette

-

Plate reader capable of measuring absorbance at 490 nm

-

Humidified incubator (37°C, 5% CO2)

Protocol

-

Cell Seeding:

-

Culture cells in T-75 flasks until they reach approximately 80% confluency.

-

Wash the cells with PBS and detach them using Trypsin-EDTA.

-

Neutralize the trypsin with complete growth medium and centrifuge the cell suspension.

-

Resuspend the cell pellet in fresh complete growth medium and perform a cell count.

-

Dilute the cells to a final concentration of 5 x 10^4 cells/mL.

-

Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.

-

Include wells with medium only to serve as a background control.

-

Incubate the plate for 24 hours to allow the cells to attach.

-

-

This compound Preparation and Treatment:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Perform serial dilutions of the this compound stock solution in complete growth medium to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM). Ensure the final DMSO concentration in all wells is less than 0.1%.

-

Include a vehicle control (medium with the same final concentration of DMSO as the drug-treated wells).

-

After 24 hours of cell attachment, carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

-

Incubate the plate for 72 hours.

-

-

MTS Assay and Data Collection:

-

Data Analysis:

-

Subtract the average absorbance of the medium-only wells (background) from all other absorbance readings.

-

Calculate the percentage of cell viability for each treatment concentration using the following formula:

-

% Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

-

-

Plot the percentage of cell viability against the logarithm of the this compound concentration.

-

Determine the IC50 value by performing a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) using appropriate software (e.g., GraphPad Prism).

-

Mandatory Visualization

Signaling Pathway of this compound

Caption: Mechanism of action of this compound.

Experimental Workflow for Cell Proliferation Assay

Caption: Workflow for this compound cell proliferation assay.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Mechanism, safety and efficacy of three tyrosine kinase inhibitors lapatinib, neratinib and pyrotinib in HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. nerlynxhcp.com [nerlynxhcp.com]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

- 8. Preclinical Characteristics of the Irreversible Pan-HER Kinase Inhibitor Neratinib Compared with Lapatinib: Implications for the Treatment of HER2-Positive and HER2-Mutated Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]